![molecular formula C12H2Br8O B1431230 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether CAS No. 446255-50-1](/img/structure/B1431230.png)
2,2',3,3',4,5',6,6'-Octabromodiphenyl ether
Overview
Description
2,2’,3,3’,4,5’,6,6’-Octabromodiphenyl ether, also known as OctaBDE, is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is a technical mixture of different PBDE congeners having an average of 7.2 to 7.7 bromine atoms per molecule of diphenyl ether . The predominant congeners in commercial OctaBDE are those of heptabromodiphenyl ether and OctaBDE .
Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,4,5’,6,6’-Octabromodiphenyl ether is C12H2Br8O . It has an average mass of 801.376 Da and a monoisotopic mass of 793.357178 Da .Physical And Chemical Properties Analysis
2,2’,3,3’,4,5’,6,6’-Octabromodiphenyl ether appears as a white solid . It has a density of 2.9 g/cm^3 . The melting point depends on product composition , and it decomposes at its boiling point . Its solubility in water is less than 0.1 mg/L .Scientific Research Applications
Synthesis and Environmental Relevance
- 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether, also known as octabromodiphenyl ether (octaBDE), is part of the polybrominated diphenyl ethers (PBDEs) family, used as additive brominated flame retardants. Techniques for synthesizing authentic octaBDE congeners, including 2,2',3,3',4,5',6,6'-octabromodiphenyl ether (BDE-201), have been developed to facilitate studies in analytical, toxicological, physical-chemical properties, and environmental stability (Teclechiel et al., 2007).
Environmental Presence and Impact
- OctaBDEs, including BDE-201, originate from used industrial OctaBDE mixtures and from transformation products of high-volume industrial BFR mixture "DecaBDE". They are widespread pollutants in various environments, including the marine environment, as identified in blue mussels (Winnberg et al., 2014).
Photolysis and Transformation
- Photolysis of decabromodiphenyl ether (a related compound) leads to the formation of products like octaBDEs. Studies have shown that irradiation of DecaBDE in water and methanol yields various PBDEs, including octaBDEs, indicating transformation processes under UV light exposure (Christiansson et al., 2009).
Occupational Exposure and Health Concerns
- Workers involved in specific industries, like electronics dismantling or rubber manufacturing, may face occupational exposure to PBDEs, including octaBDEs. Elevated levels of various PBDE congeners, including octaBDEs, have been detected in the serum of such workers (Sjödin et al., 1999).
Debromination and Environmental Fate
- In environmental settings, higher brominated diphenyl ethers like BDE-209 can undergo debromination, forming lower brominated congeners including octaBDEs. This transformation suggests a pathway for the formation of more bioavailable and potentially more harmful derivatives (Stapleton et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,3,5,6-tetrabromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-2-6(16)11(10(20)7(3)17)21-12-8(18)4(14)1-5(15)9(12)19/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWFMMKREWXIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879984 | |
Record name | BDE-201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5',6,6'-Octabromodiphenyl ether | |
CAS RN |
446255-50-1 | |
Record name | 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5',6,6'-OCTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52A340R39R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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